In Vivo Anti-Pseudomonal Potency: 3.1-Fold Lower PD50 Than Gentamicin and 1.3-Fold Lower Than Tobramycin in Mice
In a direct head-to-head murine protection study using 12 Pseudomonas aeruginosa strains (all with MIC and MBC ≤6.2 μg/ml), pentisomicin (Sch 22591) required substantially lower doses than all three clinical comparators to achieve 50% protection from lethal intraperitoneal challenge. The median PD50 for pentisomicin was 5.8 mg/kg, compared to 6.4 mg/kg for tobramycin, 7.7 mg/kg for sisomicin, and 17.8 mg/kg for gentamicin [1]. Pentisomicin's PD50 was significantly lower than gentamicin in five of five protection tests (P<0.05) and significantly lower than both gentamicin and tobramycin in one test. Microbial analysis confirmed that protection correlated with eradication or reduction of challenge bacteria in heart blood and peritoneum [1].
| Evidence Dimension | Median 50% protective dose (PD50) against lethal intraperitoneal Pseudomonas aeruginosa challenge in mice |
|---|---|
| Target Compound Data | Pentisomicin (Sch 22591): 5.8 mg/kg |
| Comparator Or Baseline | Tobramycin: 6.4 mg/kg; Sisomicin: 7.7 mg/kg; Gentamicin: 17.8 mg/kg |
| Quantified Difference | 3.1-fold lower than gentamicin (5.8 vs 17.8 mg/kg); 1.3-fold lower than tobramycin (5.8 vs 6.4 mg/kg); 1.3-fold lower than sisomicin (5.8 vs 7.7 mg/kg) |
| Conditions | Mouse intraperitoneal lethal challenge model; 12 P. aeruginosa strains; MIC/MBC ≤6.2 μg/ml for all strains to all four aminoglycosides; single subcutaneous dose 1 h post-infection |
Why This Matters
For researchers selecting an aminoglycoside for in vivo Pseudomonas models or evaluating therapeutic index, pentisomicin's PD50 advantage translates to potentially lower required dosing for equivalent protection, which may reduce exposure-dependent toxicity.
- [1] Goering RV, Sanders CC, Sanders WE Jr. Comparison of 5-episisomicin (Sch 22591), gentamicin, sisomicin, and tobramycin in treatment of experimental Pseudomonas infections in mice. Antimicrob Agents Chemother. 1978 Dec;14(6):824-8. doi:10.1128/AAC.14.6.824. PMID: 742870. View Source
